molecular formula C18H20N2O2S B5545628 N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B5545628
M. Wt: 328.4 g/mol
InChI Key: LKABMKRHKFCGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents. These processes are confirmed by various spectroscopic methods such as IR, 1H NMR, and MS, alongside elemental analysis. A noteworthy method reported the Gewald reaction as a foundational step for generating key thiophene intermediates, further undergoing various functionalizations (Amr et al., 2010).

Molecular Structure Analysis

The crystal structure of thiophene derivatives, including N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, can be elucidated through X-ray diffraction methods. This provides insights into the monoclinic space group, cell parameters, and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and interactions (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including condensation, cyclization, and cross-coupling, to yield a plethora of biologically active molecules. For example, Buchwald-Hartwig cross-coupling reactions have been employed to prepare substituted thiophenes with potent antioxidant properties (Queiroz et al., 2007).

Scientific Research Applications

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for their growth inhibitory properties against various cancer cell lines, demonstrating potent cytotoxicity. These compounds, including ones structurally related to the queried compound, show promise in cancer treatment due to their ability to inhibit tumor growth effectively in both in vitro and in vivo models (Deady et al., 2003; Deady et al., 2005).

Novel Synthesis Approaches

Research has also focused on developing scalable synthesis methods for compounds with similar structures, addressing the challenges of manufacturing these compounds on a larger scale. These studies not only provide insights into the chemistry of these compounds but also pave the way for their potential commercial production and application in various therapeutic areas (Scott et al., 2006).

Antimicrobial and Antioxidant Activities

Derivatives of similar structural frameworks have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies contribute to the understanding of the potential of these compounds in treating infections and their use as antioxidants, indicating their broader applicability in medical and pharmaceutical research (Badne et al., 2011; Queiroz et al., 2007).

properties

IUPAC Name

N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-11-6-4-7-12(10-11)16(21)19-17-15(18(22)20(2)3)13-8-5-9-14(13)23-17/h4,6-7,10H,5,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKABMKRHKFCGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-{[(3-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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